2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-21-13-5-3-4-12(14(13)22-2)15(20)18-9-6-11(10-18)19-16-7-8-17-19/h3-5,7-8,11H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVKVNZHGECET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves a multi-step processThe final step involves the formation of the triazole ring via a cycloaddition reaction, often using azides and alkynes as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
- Mechanism of Action : The triazole moiety is often linked to anticancer properties due to its ability to interfere with cellular processes. Studies have shown that similar triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines by inhibiting key enzymes involved in tumor growth .
- Case Study : A recent study synthesized a series of triazole-containing compounds that demonstrated potent activity against non-small-cell lung cancer (NSCLC) cells. The incorporation of the triazole ring was crucial for enhancing the efficacy of existing tyrosine kinase inhibitors like Erlotinib .
Antimicrobial Properties
- Broad-Spectrum Activity : Compounds with triazole structures have been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Research Findings : A study highlighted the synthesis of a triazole derivative that showed promising results against resistant strains of bacteria, indicating potential applications in treating infections that are difficult to manage with conventional antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 1,2,3-triazoles indicates that modifications at specific positions can significantly influence their biological activity. For example:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 1 | Alkyl group | Increased lipophilicity |
| 4 | Halogen substitution | Enhanced potency |
| 5 | Aromatic ring | Improved selectivity |
Synthetic Approaches
The synthesis of 2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves "click" chemistry techniques, which allow for efficient coupling reactions between azides and alkynes. This method not only simplifies the synthesis but also enhances yield and purity .
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
- Key Observations: Electron-Donating vs. Electron-Withdrawing Groups: The dimethoxybenzoyl group in the target compound provides electron-donating methoxy substituents, contrasting with the electron-withdrawing dichlorobenzyl groups in . This difference may modulate receptor binding (e.g., affinity for serotonin or dopamine receptors, where methoxy groups are common).
Research Findings and Mechanistic Insights
- Thermal Stability : Analogues like undergo thermal rearrangements (e.g., triazole oxide formation), suggesting the target compound’s stability under similar conditions should be experimentally verified .
- Crystallographic Data : SHELX software (used in small-molecule crystallography) could resolve the target compound’s conformation, aiding in SAR studies .
Biological Activity
The compound 2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
The compound's structure features a triazole ring fused with a pyrrolidine moiety and a dimethoxybenzoyl group. The IUPAC name is (2,3-dimethoxyphenyl)-(3-triazol-1-yl)pyrrolidin-1-yl)methanone , and its molecular formula is with a molecular weight of 377.44 g/mol.
The biological activity of this compound primarily revolves around its interaction with various molecular targets:
- Inhibition of Angiogenesis : It has been shown to inhibit the vascular endothelial growth factor (VEGF) pathway, crucial for new blood vessel formation. This mechanism is particularly important in cancer therapy as it can suppress tumor growth and metastasis.
- Antioxidant Activity : Like other triazole derivatives, it exhibits antioxidant properties that can protect cells from oxidative stress. This was assessed using various bioanalytical methods such as the ABTS assay .
Anticancer Activity
Research indicates that This compound has significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.7 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.0 | Inhibition of angiogenesis |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Studies have shown moderate activity against both bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate potential applications in treating infections caused by resistant strains .
Comparative Analysis with Similar Compounds
When compared to other triazole derivatives, This compound exhibits unique biological profiles due to its specific structural features:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 1H-Triazole Derivative A | Moderate | Weak |
| 1H-Triazole Derivative B | Strong | Moderate |
| This compound | Strong | Moderate |
This table highlights the compound's superior anticancer activity compared to others while maintaining moderate antimicrobial properties.
Case Studies
Recent studies have focused on the therapeutic efficacy of This compound in preclinical models:
- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed reduced vascularization and increased apoptosis within tumor tissues.
- Antimicrobial Efficacy Assessment : A clinical isolate study demonstrated that the compound effectively inhibited biofilm formation in Candida species at sub-MIC concentrations, suggesting potential for use in biofilm-associated infections .
Q & A
Q. What are the optimal synthetic routes for 2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for constructing 1,2,3-triazoles. Key steps include:
- Functionalizing the pyrrolidine ring with a 2,3-dimethoxybenzoyl group prior to cycloaddition.
- Using terminal alkynes and azides under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) to ensure 1,4-substitution .
- Purification via column chromatography or crystallization to isolate the triazole core. Methodological Note: Optimize reaction time and solvent polarity (e.g., DMF/water mixtures) to improve yield and regioselectivity .
Q. How can spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR: Identify the triazole proton (δ 7.5–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) from the benzoyl moiety. The pyrrolidine protons appear as multiplets (δ 1.5–3.5 ppm) .
- IR Spectroscopy: Look for carbonyl stretches (C=O, ~1680–1700 cm⁻¹) and triazole ring vibrations (~1450–1550 cm⁻¹) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺) with calculated masses to confirm purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Use density functional theory (DFT) with correlation-consistent basis sets (e.g., cc-pVTZ) to optimize geometry and calculate electrostatic potentials. Molecular docking (AutoDock Vina) can simulate binding to enzymes (e.g., viral proteases), guided by:
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response assays: Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed pH, temperature).
- Off-target profiling: Use kinase/GPCR panels to identify non-specific interactions .
- Structural analogs: Synthesize derivatives (e.g., replacing methoxy with halogens) to isolate SAR trends . Example: Inconsistent antifungal activity may arise from variations in membrane permeability; test analogs with logP adjustments .
Q. How can radiolabeling (e.g., ¹⁸F) enable in vivo pharmacokinetic studies?
- Prosthetic group approach: Introduce ¹⁸F via nucleophilic substitution on a precursor (e.g., 2-[¹⁸F]fluoro-3-pyridyl substituent) .
- Quality control: Validate radiochemical purity (>95%) via radio-HPLC and confirm stability in serum .
Methodological Tables
Table 1: Key Synthetic Parameters for CuAAC Reaction
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Cu(I) catalyst | 5–10 mol% | Maximizes regioselectivity | |
| Solvent | DMF/H₂O (3:1) | Enhances solubility | |
| Reaction time | 12–24 h | >90% conversion |
Table 2: SAR Trends for Antiviral Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
